

Application of Fluorescently Labeled Dextran in Cell Imaging: Application Notes and Protocols

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Compound of Interest

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Introduction

Fluorescently labeled **dextran**s are versatile and widely used tools in cell biology and biomedical research.[1][2][3][4] **Dextran**s are neutral, hydrophilic polysaccharides composed of glucose units, and their low immunogenicity and resistance to cellular cleavage make them ideal probes for a variety of cellular processes.[1][3] By conjugating **dextran**s of various molecular weights with different fluorophores, researchers can visualize and quantify a range of biological phenomena in living cells and tissues.[1][2][3]

These application notes provide an overview of the key uses of fluorescently labeled **dextran**s in cell imaging, with a focus on assessing cell permeability, tracking endocytosis and phagocytosis, and visualizing microcirculation. Detailed protocols for these key applications are provided to facilitate experimental design and execution.

Properties of Fluorescently Labeled Dextran

The choice of fluorescently labeled **dextran** depends on the specific application, primarily dictated by its molecular weight (MW) and the spectral properties of the conjugated fluorophore.[5]

| Molecular Weight (kDa) | Stokes' Radius (Approx. Å) | Common Fluorophores | Excitation Max (nm) | Emission Max (nm) | Primary Applications |
|------------------------|----------------------------|--|-------------------------|-------------------------|--|
| 3 - 4 | 14 | FITC, Texas Red | 490 (FITC) | 520 (FITC) | Cell lineage tracing, gap junction studies, neuronal tracing, assessing small pore permeability. [4] [5] [6] |
| 10 | 23 | FITC, Rhodamine B, Tetramethylrhodamine, pHrodo™ Red/Green, CF® Dyes | Varies with fluorophore | Varies with fluorophore | Endocytosis and pinocytosis tracking, permeability of cell monolayers, neuronal tracing. [5] [7] [8] [9] |
| 40 | 45 | FITC | 490 | 520 | Vascular permeability studies, blood-brain barrier integrity assessment. [10] |
| 70 | 60 | FITC, Rhodamine B, HCD | Varies with fluorophore | Varies with fluorophore | Macropinocytosis studies, vascular permeability, |

| | | | | | |
|-------------|------|------------------------|-------------------------|-------------------------|--|
| | | | | | microcirculation imaging. [8] [11] |
| 150 | 85 | FITC | 490 | 520 | Long-term vascular permeability and microcirculation studies. |
| 500 - 2,000 | >100 | Fluorescein, Texas Red | Varies with fluorophore | Varies with fluorophore | Cell lineage tracing in embryos, studies requiring long-term cellular retention. [5] [12] |

Note: Excitation and emission maxima can vary slightly depending on the manufacturer and experimental conditions.

Key Applications and Protocols

Assessment of Cell and Tissue Permeability

Fluorescently labeled **dextran**s of varying sizes are excellent tools for quantifying the permeability of cell monolayers (e.g., epithelial and endothelial barriers) and for assessing vascular leakage in vivo.[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The principle lies in the size-dependent passage of the **dextran** molecules across the barrier.

This protocol describes the use of FITC-**dextran** to quantify the permeability of a cell monolayer grown on a porous membrane insert (e.g., Transwell®).[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Cells capable of forming a tight monolayer (e.g., Caco-2, MDCK, HUVEC)
- Transwell® inserts (choose pore size appropriate for your cells)
- 24-well plates
- Cell culture medium
- FITC-**dextran** (e.g., 4 kDa or 70 kDa)
- Phenol red-free medium
- Fluorescence microplate reader

Procedure:

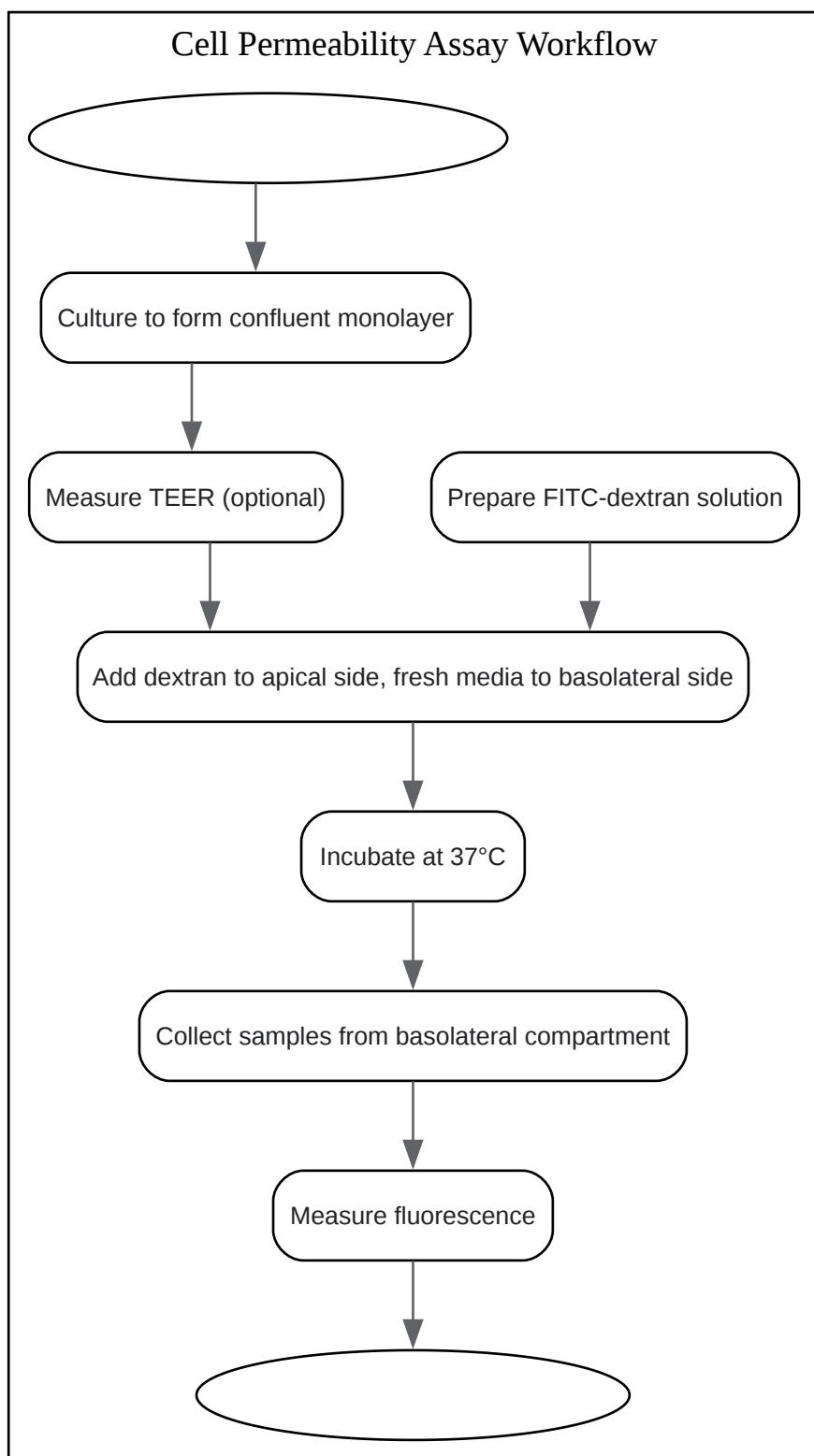
- Cell Seeding: Seed cells onto the apical side of the Transwell® inserts at a density that will allow for the formation of a confluent monolayer. Culture the cells for several days to allow for differentiation and the formation of tight junctions.[\[16\]](#)
- Monolayer Integrity Check (Optional but Recommended): Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer before starting the permeability assay.
- Preparation of FITC-**Dextran** Solution: Prepare a working solution of FITC-**dextran** (e.g., 1 mg/mL) in pre-warmed (37°C) phenol red-free medium.[\[13\]](#) Protect the solution from light.
- Assay Setup:
 - Carefully remove the culture medium from the apical and basolateral compartments of the Transwell® inserts.
 - Add fresh, pre-warmed phenol red-free medium to the basolateral compartment (e.g., 800 µL for a 24-well plate).[\[13\]](#)
 - Add the FITC-**dextran** solution to the apical compartment (e.g., 250 µL for a 24-well plate).[\[13\]](#)

- Include inserts without cells as a positive control for maximum **dextran** diffusion.
- Incubation: Incubate the plate at 37°C in a cell culture incubator for a defined period (e.g., 20 minutes to 4 hours).[\[13\]](#)[\[16\]](#) The incubation time should be optimized based on the cell type and experimental conditions.
- Sample Collection: At the end of the incubation period, collect a sample from the basolateral compartment.[\[13\]](#)
- Fluorescence Measurement: Measure the fluorescence intensity of the samples from the basolateral compartment using a fluorescence microplate reader with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~520 nm).[\[15\]](#)[\[16\]](#)
- Data Analysis: Calculate the amount of FITC-**dextran** that has passed through the monolayer by comparing the fluorescence of the experimental samples to a standard curve of known FITC-**dextran** concentrations. The apparent permeability coefficient (Papp) can be calculated using the following formula:

$$P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$$

Where:

- dQ/dt is the flux of the **dextran** across the monolayer (µg/s)
- A is the surface area of the membrane (cm²)
- C₀ is the initial concentration of the **dextran** in the apical chamber (µg/mL)[\[15\]](#)



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Caption: Workflow for an in vitro cell monolayer permeability assay.

Tracking Endocytosis and Phagocytosis

Fluorescently labeled **dextran**s are widely used as fluid-phase markers to study various forms of endocytosis, including pinocytosis, macropinocytosis, and phagocytosis.^{[4][7][8][9][17][18][19][20][21]} The size of the **dextran** can influence the primary uptake pathway, with larger **dextran**s (e.g., 70 kDa) being preferentially taken up by macropinocytosis.^[8]

This protocol describes a general method for visualizing and quantifying endocytic uptake of fluorescent **dextran** in cultured cells.

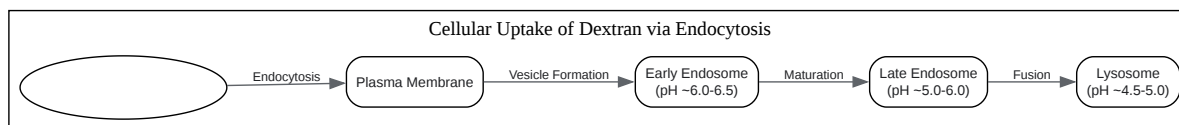
Materials:

- Cultured cells
- Coverslips or imaging-compatible plates
- Cell culture medium
- Fluorescently labeled **dextran** (e.g., 10 kDa for general endocytosis, 70 kDa for macropinocytosis)
- Live cell imaging solution or appropriate buffer (e.g., HBSS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Nuclear stain (e.g., DAPI or Hoechst)
- Fluorescence microscope or flow cytometer

Procedure:

- **Cell Seeding:** Seed cells on coverslips or in imaging plates and allow them to adhere and grow to the desired confluency.
- **Starvation (Optional):** For some cell types, serum starvation for a few hours prior to the assay can reduce basal levels of endocytosis.
- **Dextran Labeling:**

- Wash the cells with pre-warmed live cell imaging solution.
- Add the fluorescently labeled **dextran** solution (e.g., 20-100 µg/mL in imaging solution) to the cells.[\[20\]](#)[\[22\]](#)
- Incubate at 37°C for a specific time (e.g., 5-60 minutes). A parallel incubation at 4°C can be included as a negative control, as endocytosis is an active process that is inhibited at low temperatures.[\[23\]](#)[\[24\]](#)
- Stopping the Uptake:
 - To stop the endocytosis process, aspirate the **dextran** solution and wash the cells three times with ice-cold PBS.[\[20\]](#)
- Fixation and Staining (for microscopy):
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[\[20\]](#)
 - Wash the cells three times with PBS.
 - Stain the nuclei with DAPI or Hoechst.
 - Mount the coverslips onto microscope slides.
- Imaging and Analysis:
 - Microscopy: Visualize the cells using a fluorescence microscope. The internalized **dextran** will appear as fluorescent puncta within the cells. The level of uptake can be quantified by measuring the fluorescence intensity per cell or the number of fluorescent vesicles per cell using image analysis software.
 - Flow Cytometry: For a quantitative analysis of a large cell population, after the washing steps, detach the cells (e.g., using trypsin) and analyze the fluorescence intensity of the cell suspension using a flow cytometer.[\[25\]](#)



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Caption: Simplified pathway of **dextran** uptake via endocytosis.

Visualization of Microcirculation

Fluorescently labeled **dextran**s, particularly those of high molecular weight (≥ 70 kDa), are excellent plasma markers for visualizing blood vessels and assessing microvascular perfusion and permeability in vivo using techniques like intravital microscopy.^{[11][26][27]}

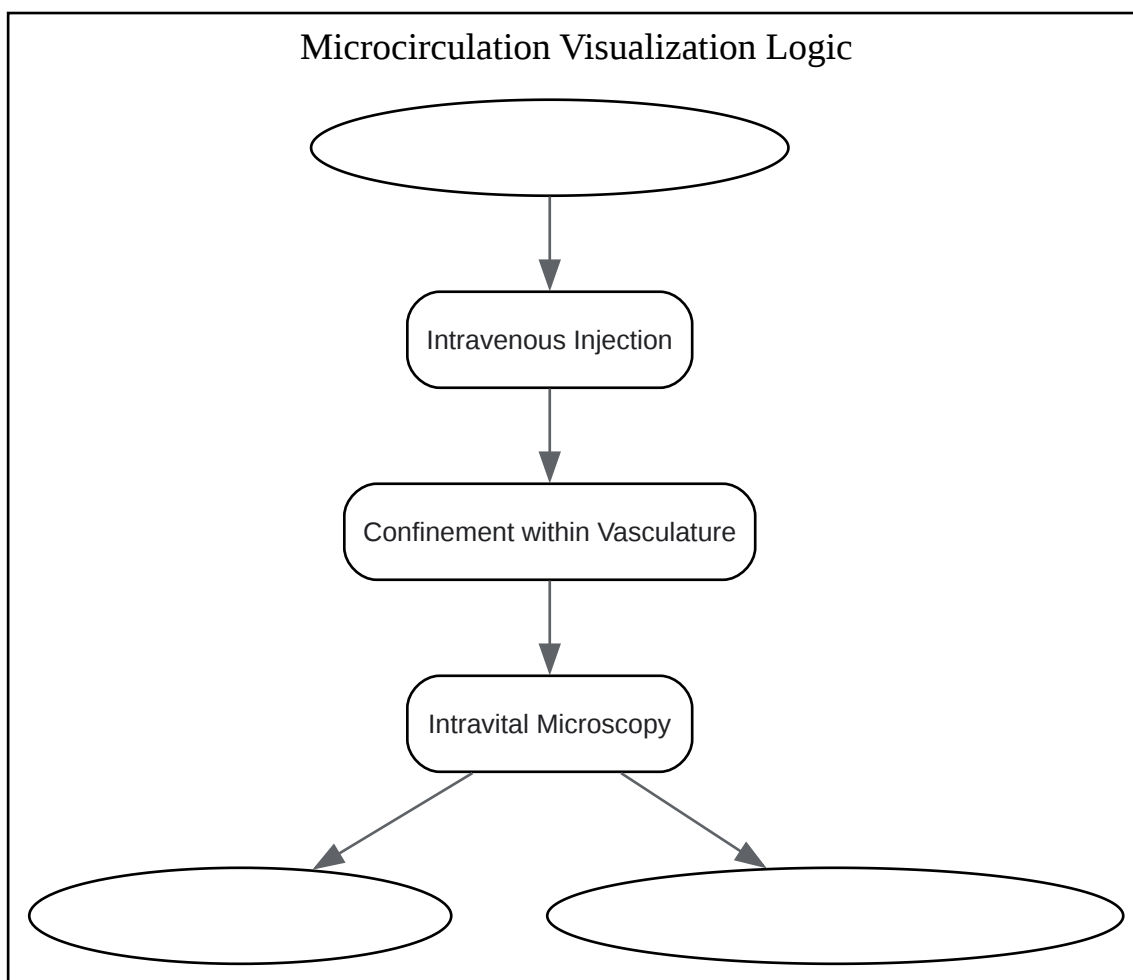
This protocol provides a general guideline for visualizing microcirculation in a mouse model. Specific procedures will vary depending on the tissue of interest and the imaging setup.

Materials:

- Animal model (e.g., mouse)
- Anesthetics
- Surgical tools for exposing the tissue of interest
- High molecular weight fluorescently labeled **dextran** (e.g., 70 kDa FITC-**dextran** or Texas Red-**dextran**)
- Saline solution
- Intravital microscope (e.g., two-photon or confocal)

Procedure:

- **Animal Preparation:** Anesthetize the animal and perform the necessary surgical procedures to expose the tissue to be imaged (e.g., cremaster muscle, ear skin, brain through a cranial window). Maintain the animal's body temperature throughout the experiment.
- **Dextran Administration:** Administer the fluorescently labeled **dextran** intravenously (e.g., via tail vein injection). The dosage will depend on the specific **dextran** and animal model but is typically in the range of 50-100 μ L of a concentrated solution.
- **Imaging:**
 - Immediately after injection, begin acquiring images of the microvasculature using the intravital microscope. The **dextran** will be confined to the blood vessels, providing a clear outline of the vascular network.[\[27\]](#)
 - Time-lapse imaging can be used to observe blood flow dynamics and to assess vascular permeability by monitoring for the extravasation (leakage) of the fluorescent **dextran** into the surrounding tissue.
- **Data Analysis:**
 - Image analysis software can be used to measure vessel diameter, blood flow velocity, and changes in fluorescence intensity within the vessels and in the interstitial space over time.
 - The degree of vascular leakage can be quantified by measuring the ratio of extravascular to intravascular fluorescence intensity.



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